2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is a solid at room temperature and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives . These derivatives are potent inhibitors of lysine-specific demethylase 1 (LSD1) , a therapeutic target for cancer treatment and other related diseases .
Mode of Action
It’s known that lsd1 inhibitors generally work by blocking the demethylation activity of lsd1, thereby altering gene expression in cells .
Biochemical Pathways
As an lsd1 inhibitor, it likely affects the pathways involving histone methylation and gene expression .
Result of Action
As an lsd1 inhibitor, it likely results in changes to gene expression that can have various downstream effects, potentially including the inhibition of cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluoroanisole with formaldehyde in the presence of a catalyst such as magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux conditions for 24 hours until the starting materials are completely consumed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.
Reduction: 2-Fluoro-3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the fluorine atom.
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2-fluoro-3-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGNIURZTZLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344595 | |
Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79418-73-8 | |
Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79418-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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